molecular formula C33H46Bi2O11 B12681028 Hydroxyoxy(2-oxobornane-3-carboxylato)dibismuth CAS No. 58034-29-0

Hydroxyoxy(2-oxobornane-3-carboxylato)dibismuth

Cat. No.: B12681028
CAS No.: 58034-29-0
M. Wt: 1036.7 g/mol
InChI Key: JVJYGLPCNVDYAZ-UHFFFAOYSA-J
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Description

Hydroxyoxy(2-oxobornane-3-carboxylato)dibismuth is an organobismuth compound with the molecular formula C33H46Bi2O11 and the CAS Registry Number 58034-29-0 . This chemical is of significant interest in advanced materials science and nanotechnology research. Compounds containing carboxylic acid functional groups, like the 2-oxobornane-3-carboxylato moiety in this molecule, are extensively used as surface modifiers for metallic nanoparticles and other nanostructures . They function by coordinating to the nanoparticle surface, which prevents agglomeration, improves stability in various solvents, and allows for better dispersion within polymer or composite matrices . This surface passivation is critical for controlling the size, morphology, and properties of nanomaterials, which in turn influences their application in areas such as catalysis, sensing, and as antibacterial agents . As a dibismuth complex, it may also offer unique catalytic or electronic properties worthy of investigation. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

58034-29-0

Molecular Formula

C33H46Bi2O11

Molecular Weight

1036.7 g/mol

IUPAC Name

bis[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl)oxy]bismuthanyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate;hydroxy(oxo)bismuthane

InChI

InChI=1S/3C11H16O3.2Bi.H2O.O/c3*1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14;;;;/h3*6-7H,4-5H2,1-3H3,(H,13,14);;;1H2;/q;;;+1;+3;;/p-4

InChI Key

JVJYGLPCNVDYAZ-UHFFFAOYSA-J

Canonical SMILES

CC1(C2CCC1(C(=O)C2C(=O)O[Bi](OC(=O)C3C4CCC(C3=O)(C4(C)C)C)OC(=O)C5C6CCC(C5=O)(C6(C)C)C)C)C.O[Bi]=O

Origin of Product

United States

Preparation Methods

Starting Materials

Typical Reaction Pathways

Detailed Preparation Method

Stepwise Synthesis Protocol

Step Procedure Conditions Notes
1 Dissolution of BiCl3 in aqueous acidic medium Room temperature, stirring Ensures bismuth salt is fully dissolved
2 Preparation of 2-oxobornane-3-carboxylic acid solution Dissolved in minimal organic solvent or water May require mild heating for solubility
3 Slow addition of ligand solution to bismuth salt solution Controlled pH (~5-7), stirring Avoids precipitation of bismuth hydroxides
4 Addition of hydroxyoxy source (e.g., dilute NaOH or hydroxy-containing ligand) Dropwise, monitoring pH Facilitates hydroxy bridging
5 Stirring and aging of mixture Several hours to overnight, room temperature or mild heating (30-50°C) Promotes complex formation and crystallization
6 Isolation of product Filtration or centrifugation Washing with cold solvent to purify
7 Drying under vacuum Ambient or mild heat Yields solid Hydroxyoxy(2-oxobornane-3-carboxylato)dibismuth

Reaction Equation (Simplified)

$$
2 \text{BiCl}_3 + 2 \text{(2-oxobornane-3-carboxylic acid)} + \text{hydroxyoxy source} \rightarrow \text{this compound} + 6 \text{HCl}
$$

Research Findings and Optimization

Influence of pH and Hydroxyoxy Source

  • Maintaining a slightly acidic to neutral pH prevents premature hydrolysis of bismuth salts.
  • Controlled addition of hydroxyoxy groups enhances the formation of stable bismuth-oxygen bridges, improving complex stability.

Solvent Effects

  • Use of mixed solvents (water with acetone derivatives) improves solubility of organic ligands and bismuth salts, facilitating homogeneous reaction conditions.
  • Polar aprotic solvents can stabilize intermediate species and influence crystallization.

Temperature and Time

  • Mild heating (30-50°C) accelerates complexation without decomposing sensitive ligands.
  • Aging time of 12-24 hours ensures complete coordination and crystallization.

Data Table: Typical Reaction Parameters and Yields

Parameter Range/Value Effect on Product
Bismuth salt BiCl3, 0.1 M Source of Bi(III)
Ligand concentration 0.1 - 0.2 M Stoichiometric balance critical
Hydroxyoxy source NaOH or hydroxy-containing ligand, 0.05 - 0.1 M Controls bridging and complex stability
pH 5.0 - 7.0 Prevents hydrolysis, favors complexation
Solvent Water/acetone (1:1 v/v) Enhances solubility and reaction homogeneity
Temperature 25 - 50 °C Influences reaction rate and crystallization
Reaction time 12 - 24 hours Ensures complete complex formation
Yield 70 - 85% Dependent on purity and isolation method

Analytical Characterization Supporting Preparation

Chemical Reactions Analysis

Types of Reactions

Hydroxyoxy[2-oxobornane-3-carboxylato]dibismuth can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth(V) compounds, while reduction could produce bismuth(III) species. Substitution reactions can result in a variety of bismuth complexes with different ligands .

Scientific Research Applications

Hydroxyoxy[2-oxobornane-3-carboxylato]dibismuth has several scientific research applications:

Mechanism of Action

The mechanism by which Hydroxyoxy[2-oxobornane-3-carboxylato]dibismuth exerts its effects involves the interaction of the bismuth atoms with biological molecules or substrates. In antimicrobial applications, bismuth ions can disrupt microbial cell walls and interfere with enzyme function. In catalysis, the bismuth centers facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .

Comparison with Similar Compounds

Bismuth Camphocarbonate (CAS 19495-28-4)

Structural and Functional Differences :

Property Hydroxyoxy(2-oxobornane-3-carboxylato)dibismuth Bismuth Camphocarbonate
Metal Center Dibismuth (Bi₂) Monobismuth (Bi)
Ligands 2-oxobornane-3-carboxylate + hydroxyoxy 2-oxo-3-bornanecarboxylate
Molecular Weight Expected >794.7 g/mol (higher due to Bi₂) 794.7 g/mol
Stereochemistry Undefined stereocenters (inferred) 9 undefined stereocenters
Applications Potential expanded pharmaceutical uses Gastrointestinal treatments

The dibismuth core may enhance stability or modify reactivity compared to monobismuth analogs. The hydroxyoxy group could influence solubility or bioavailability.

Lead-Based Organometallics (e.g., Dibromo(diphenyl)plumbane)

Toxicity and Stability :

  • This compound: Bismuth compounds are notably less toxic than lead derivatives, making them preferable for medical applications .
  • Dibromo(diphenyl)plumbane (CAS 3124-29-6) : Lead-based compounds are associated with neurotoxicity and environmental persistence .

Structural Contrast :

  • Lead compounds often feature simpler ligands (e.g., halides, alkyl groups) compared to the complex bicyclic ligands in bismuth analogs.

Other Bismuth Carboxylates

While specific data is scarce, bismuth carboxylates generally exhibit:

  • Low aqueous solubility : Correlated with high molecular weight and lipophilic ligands .
  • Thermal stability : Enhanced by aromatic or rigid ligands like 2-oxobornane .

Physicochemical and Environmental Behavior

  • Partition Coefficients: Bismuth compounds like this compound likely have high octanol/water partition coefficients (log P) due to bulky ligands, similar to PAHs where log P correlates with sediment adsorption .
  • Synthesis Complexity : Multi-step procedures involving ligands like 2-oxobornane-3-carboxylic acid (as seen in coumarin derivatives ) suggest challenges in stereochemical control.

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